molecular formula C24H27NO4 B2705643 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid CAS No. 2490404-71-0

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid

Cat. No.: B2705643
CAS No.: 2490404-71-0
M. Wt: 393.483
InChI Key: AUZMPFYTLQOIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid typically involves the protection of an amino group with the Fmoc group, followed by the introduction of the azocan-5-yl moiety. The reaction conditions often include the use of base catalysts such as triethylamine and solvents like dichloromethane. The final product is obtained through purification techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further chemical modifications .

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and proteins for biological studies.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications. The molecular targets and pathways involved include interactions with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid
  • 2-{1-[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methylcyclobutyl}acetic acid

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid is unique due to its specific structural features, which provide stability and reactivity in various chemical reactions. Its Fmoc protecting group is particularly useful in peptide synthesis, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)15-17-7-5-13-25(14-6-8-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZMPFYTLQOIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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